molecular formula C11H13Br2N5O B13373714 N-(3,5-dibromo-4-ethoxybenzyl)-1-methyl-1H-tetrazol-5-amine

N-(3,5-dibromo-4-ethoxybenzyl)-1-methyl-1H-tetrazol-5-amine

Cat. No.: B13373714
M. Wt: 391.06 g/mol
InChI Key: DDCMCAPFMDHSPL-UHFFFAOYSA-N
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Description

N-(3,5-dibromo-4-ethoxybenzyl)-1-methyl-1H-tetrazol-5-amine is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring and a dibromo-ethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dibromo-4-ethoxybenzyl)-1-methyl-1H-tetrazol-5-amine typically involves multiple steps. One common route starts with the preparation of 3,5-dibromo-4-ethoxybenzyl alcohol, which is then converted into the corresponding benzyl halide. This intermediate is reacted with sodium azide to form the tetrazole ring, followed by methylation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dibromo-4-ethoxybenzyl)-1-methyl-1H-tetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove bromine atoms or reduce the tetrazole ring.

    Substitution: The dibromo-ethoxybenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibromo-ethoxybenzyl ketones, while reduction can produce debrominated or reduced tetrazole derivatives.

Scientific Research Applications

N-(3,5-dibromo-4-ethoxybenzyl)-1-methyl-1H-tetrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dibromo-4-ethoxybenzyl)-1-methyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, and cellular responses, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dibromo-4-ethoxybenzyl)-1-methyl-1H-tetrazol-5-amine is unique due to its combination of a tetrazole ring and a dibromo-ethoxybenzyl group This structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C11H13Br2N5O

Molecular Weight

391.06 g/mol

IUPAC Name

N-[(3,5-dibromo-4-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine

InChI

InChI=1S/C11H13Br2N5O/c1-3-19-10-8(12)4-7(5-9(10)13)6-14-11-15-16-17-18(11)2/h4-5H,3,6H2,1-2H3,(H,14,15,17)

InChI Key

DDCMCAPFMDHSPL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)CNC2=NN=NN2C)Br

Origin of Product

United States

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